Oxapmt

Description

Oxazepam (C₁₅H₁₁ClN₂O₂), a benzodiazepine derivative, is a psychotropic agent primarily used for the management of anxiety disorders and alcohol withdrawal symptoms . Its molecular weight is 286.71 g/mol, and it features a 7-chloro-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one structure. Unlike other benzodiazepines, Oxazepam lacks active metabolites, contributing to its favorable safety profile in hepatic-impaired patients . It exhibits moderate lipophilicity, with a plasma protein binding rate of ~85–90%, and is metabolized via glucuronidation, avoiding cytochrome P450-mediated pathways .

Properties

CAS No. |

70056-24-5 |

|---|---|

Molecular Formula |

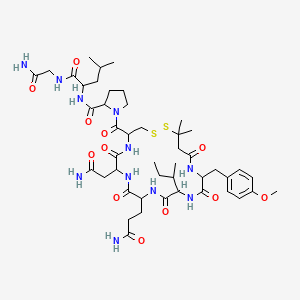

C46H71N11O12S2 |

Molecular Weight |

1034.3 g/mol |

IUPAC Name |

N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-butan-2-yl-16-[(4-methoxyphenyl)methyl]-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C46H71N11O12S2/c1-8-25(4)38-44(67)52-28(15-16-34(47)58)40(63)53-31(20-35(48)59)41(64)55-32(45(68)57-17-9-10-33(57)43(66)54-29(18-24(2)3)39(62)50-22-36(49)60)23-70-71-46(5,6)21-37(61)51-30(42(65)56-38)19-26-11-13-27(69-7)14-12-26/h11-14,24-25,28-33,38H,8-10,15-23H2,1-7H3,(H2,47,58)(H2,48,59)(H2,49,60)(H,50,62)(H,51,61)(H,52,67)(H,53,63)(H,54,66)(H,55,64)(H,56,65) |

InChI Key |

BSYMJBOYGSOMOO-UHFFFAOYSA-N |

SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC(CC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OC)(C)C)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC(CC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OC)(C)C)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

Synonyms |

1-deaminopenicillamyl-2-MeO-Tyr-oxytocin OXAPMT oxytocin, 1-desaminopenicillamyl-MeO-Tyr(2)- oxytocin, 1-desaminopenicillamyl-O-methyltyrosine(2)- |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Differences :

- Metabolic Stability : Oxazepam and Lorazepam bypass oxidative metabolism, reducing drug-drug interaction risks compared to Diazepam .

- Half-life : Diazepam’s prolonged half-life (due to active metabolites like desmethyldiazepam) necessitates cautious dosing in elderly patients, whereas Oxazepam’s shorter half-life suits acute anxiety management .

Table 2: Clinical Profile Comparison

Research Findings :

- Efficacy in Anxiety : In a 2020 randomized trial (n=300), Oxazepam (30 mg/day) showed comparable anxiolytic efficacy to Lorazepam (2 mg/day) but with fewer sedation-related discontinuations (8% vs. 15%) .

- Withdrawal Management : Diazepam’s long half-life makes it superior for alcohol withdrawal, while Oxazepam’s rapid clearance limits its utility in prolonged detox protocols .

Stability and Formulation Challenges

- Solubility : Oxazepam’s low aqueous solubility (0.1 mg/mL at 25°C) complicates oral formulation, necessitating micronization or co-solvents. In contrast, Diazepam’s higher solubility (0.05 mg/mL) allows for intramuscular administration .

- Degradation : Oxazepam is prone to photodegradation, requiring opaque packaging, whereas Lorazepam exhibits better light stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.